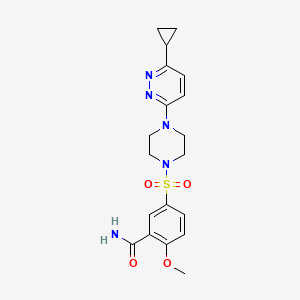
3-Azidobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidobenzaldehyde is an organic compound characterized by the presence of an azide group attached to the benzaldehyde structure
Mechanism of Action
Target of Action
It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .
Mode of Action
3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .
Biochemical Pathways
It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving this compound is sensitive to reaction conditions such as temperature and the presence of other reagents .
Biochemical Analysis
Biochemical Properties
3-Azidobenzaldehyde is known to participate in various biochemical reactions. It has been used in the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . This process involves a one-pot, three-step cascade process engaging five reactive centers
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a series of chemical reactions. For instance, it has been used in a palladium-catalyzed three-component reaction involving isocyanide and hydroxylamine hydrochloride, leading to the rapid elaboration of quinazoline 3-oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromobenzaldehyde with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired azide compound .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to ensure safety and efficiency. The use of azidotrimethylsilane as the azide source in the presence of copper(II) triflate has been reported to provide high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Azidobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the azide group can yield primary amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various azide-containing derivatives.
Scientific Research Applications
3-Azidobenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, such as quinoline derivatives.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Comparison with Similar Compounds
2-Azidobenzaldehyde: Similar structure but with the azide group at the ortho position.
4-Azidobenzaldehyde: Azide group at the para position.
Benzyl azide: Lacks the aldehyde group but contains the azide functionality.
Uniqueness: 3-Azidobenzaldehyde is unique due to its specific positioning of the azide group, which influences its reactivity and applications. The meta position of the azide group allows for distinct chemical behavior compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-azidobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDGRYGBYCWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
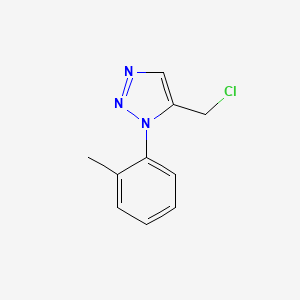



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2610669.png)
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine](/img/structure/B2610671.png)
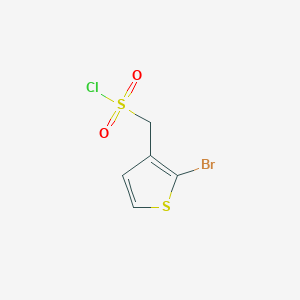
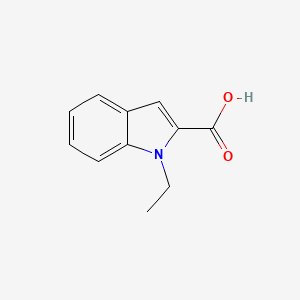
![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)
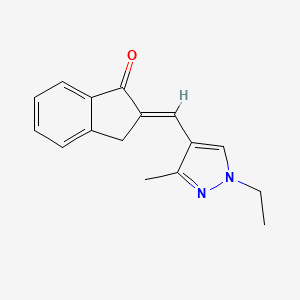
![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)
